Teoc-L-Ile-Gly-OH
Description
Teoc-L-Ile-Gly-OH is a synthetic tripeptide derivative featuring the Teoc (triethyloxysilyl carbamate) protecting group attached to the N-terminus of L-isoleucine (Ile), followed by glycine (Gly) and a terminal carboxylic acid group. The Teoc group, a silyl-based protecting moiety, is notable for its orthogonal cleavage conditions, typically requiring fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or mild acidic conditions . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to protect amino groups during chain elongation, enabling selective deprotection without disrupting other acid- or base-sensitive groups.
Properties
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5Si/c1-6-10(2)12(13(19)15-9-11(17)18)16-14(20)21-7-8-22(3,4)5/h10,12H,6-9H2,1-5H3,(H,15,19)(H,16,20)(H,17,18)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEJVMKUFSPZGG-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teoc-L-Ile-Gly-OH typically involves the protection of the amino group of L-isoleucine with the 2-(trimethylsilyl)ethoxycarbonyl group. This is followed by coupling with glycine to form the final product. The protection step is usually carried out using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The coupling reaction with glycine can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Teoc-L-Ile-Gly-OH undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Fluoride reagents like TBAF are commonly used for the deprotection of the Teoc group.
Coupling: Reagents such as DCC and HOBt are used for peptide coupling reactions.
Major Products Formed
Deprotection: The major products formed during deprotection are the free amine, ethylene, carbon dioxide, and trimethylsilyl fluoride.
Coupling: The major products are longer peptide chains formed by the coupling of this compound with other amino acids.
Scientific Research Applications
Scientific Research Applications
1. Peptide Synthesis
- Selective Protection : Teoc-L-Ile-Gly-OH is extensively used in the synthesis of peptides due to its ability to selectively protect the amino group. The stability of the Teoc group under different reaction conditions allows for efficient synthesis of complex peptide structures.
- Coupling Reactions : It participates in peptide coupling reactions to form longer peptide chains. Common reagents used in these reactions include DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of peptide bonds.
2. Drug Development
- Peptide-Based Drugs : The compound plays a crucial role in developing peptide-based pharmaceuticals. Its ability to protect and deprotect functional groups selectively is vital for synthesizing biologically active peptides that can serve as therapeutic agents.
- Biological Activity : Research has demonstrated that peptides synthesized using this compound exhibit significant biological activity, making them candidates for further development into drugs targeting various diseases.
3. Bioconjugation Techniques
- Attachment to Biomolecules : this compound is utilized in bioconjugation processes to attach peptides to other biomolecules, such as proteins or nucleic acids. This application is essential for studying protein interactions and developing targeted therapies.
- Fluorescent Labeling : The compound can also be used to create fluorescently labeled peptides, allowing researchers to track peptide behavior in biological systems.
Case Studies and Research Findings
Recent studies have illustrated the effectiveness of this compound in synthesizing biologically relevant peptides:
- Peptidomimetics Development : A study demonstrated the successful synthesis of a small library of peptidomimetics using Teoc-protected amino acids, achieving high purity and yield through optimized solid-phase synthesis methods .
- Drug Candidate Synthesis : Research on peptide-based drugs has shown that using this compound facilitates the creation of compounds with enhanced biological properties, supporting their potential as therapeutic agents .
- Bioconjugate Formation : Investigations into bioconjugation techniques have highlighted how this compound can be leveraged to attach peptides to proteins effectively, aiding in understanding protein interactions within cellular environments .
Mechanism of Action
The mechanism of action of Teoc-L-Ile-Gly-OH primarily involves the protection and deprotection of the amino group. The Teoc group protects the amino group by forming a stable carbamate linkage. Upon treatment with fluoride ions, the Teoc group is removed through a β-elimination and decarboxylation process, releasing the free amine . This selective deprotection allows for the sequential synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Teoc-L-Ile-Gly-OH with structurally or functionally related peptide derivatives, focusing on protecting groups, physicochemical properties, and applications:
*Inferred based on Teoc (C₈H₁₇O₃Si), Ile (C₆H₁₃NO₂), Gly-OH (C₂H₅NO₂), and peptide bond formation.
Key Findings and Discussion
Protecting Group Reactivity
- Teoc vs. Silyl Alternatives : Unlike traditional silyl ethers, the Teoc group offers carbamate stability, enabling compatibility with both Fmoc and Boc SPPS strategies. Its cleavage under mild conditions (e.g., TBAF) minimizes side reactions, contrasting with Alloc (Pd-mediated) or Boc (harsh acid) deprotection .
- Orthogonality : Teoc’s fluoride sensitivity allows sequential deprotection in multi-step syntheses, a feature shared with Fmoc (base-labile) but distinct from acid-labile Boc .
Solubility and Handling
- This compound’s solubility is likely influenced by the hydrophobic Teoc group, contrasting with the DMSO-soluble Ac-Gly-Gly-OH and H-Ile-Gly-OH .
- Safety data for Teoc derivatives are sparse, but silyl compounds generally require precautions against inhalation and skin contact, similar to Alloc-Gly-OH’s hazards (e.g., skin irritation, acute toxicity) .
Limitations
- Teoc’s sensitivity to protic solvents and fluoride limits its use in aqueous environments, whereas Ac-Gly-Gly-OH’s stability in DMSO broadens its utility .
Biological Activity
Teoc-L-Ile-Gly-OH is a peptide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its significance in various applications.
Synthesis of this compound
This compound is synthesized through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The synthesis involves the use of the Teoc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group, which is stable under basic conditions and allows for selective deprotection during the coupling process. This method facilitates the assembly of complex peptide structures while minimizing side reactions.
Table 1: Synthesis Overview
| Step | Description | Conditions |
|---|---|---|
| 1 | Coupling of Teoc-L-Ile with Glycine | DIC/Oxyma pure protocol |
| 2 | Deprotection of Teoc group | 30% TFA in DCM |
| 3 | Purification | HPLC |
Biological Activity
This compound exhibits several biological activities that are critical for its application in pharmaceuticals and biotechnology.
Antimicrobial Activity
Recent studies have indicated that peptides similar to this compound possess antimicrobial properties. For instance, modifications of peptides with β,γ-unsaturated amino acids have shown effectiveness against Gram-positive bacteria by inhibiting specific enzymes like alanine racemase (Alr) . This suggests that this compound may have potential as an antimicrobial agent.
The mechanism by which peptides like this compound exert their effects often involves interaction with bacterial membranes or inhibition of key metabolic enzymes. The structural characteristics imparted by the Teoc group can enhance membrane permeability and stability, making these peptides more effective in targeting bacterial cells.
Case Studies
- Antimicrobial Peptide Studies : A study highlighted the synthesis and evaluation of various peptide analogues, including those incorporating elements similar to this compound. These analogues demonstrated significant antibacterial activity against resistant strains of bacteria .
- Peptide Modification Techniques : Research has explored innovative methods for modifying peptides to enhance their biological activity. For example, a new chemical reaction was developed to attach functional molecules at the N-terminus of peptides with glycine residues, improving their therapeutic potential .
- Lantibiotic Research : Lantibiotics are a class of peptides with potent antimicrobial properties. Studies involving the synthesis of lantibiotic analogues have shown that modifications similar to those used in this compound can lead to enhanced antimicrobial efficacy while maintaining stability .
Q & A
Basic Research Questions
Q. How can I design a robust synthesis protocol for Teoc-L-Ile-Gly-OH to ensure reproducibility?
- Methodological Answer : Begin by reviewing existing protocols for similar tripeptides, focusing on protecting group strategies (e.g., Teoc stability under specific conditions). Use a factorial experimental design to optimize reaction parameters (temperature, solvent, coupling reagents). Document each step meticulously, including purification methods (HPLC, LC-MS) and characterization data (NMR, HRMS). For novel compounds, provide full spectral assignments and purity metrics (>95%) as per guidelines for reproducible synthesis .
Q. What are the critical steps for characterizing this compound, and how can I validate its structural identity?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR : Assign all proton and carbon signals, comparing with literature for L-Ile and Gly residues.
- Mass Spectrometry : Confirm molecular ion peaks (HRMS) and fragmentation patterns.
- Chromatography : Use HPLC to assess purity and stability under storage conditions.
Cross-validate results with synthetic intermediates (e.g., deprotected forms) to rule out side reactions. Always include control experiments with known standards .
Q. How should I conduct a literature review to identify knowledge gaps in this compound research?
- Methodological Answer :
Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound," "tripeptide synthesis," "protecting groups in peptides."
Apply the PICOT framework to categorize findings: Population (e.g., peptide substrates), Intervention (e.g., Teoc deprotection methods), Comparison (alternative protecting groups), Outcome (yield, stability), Time (reaction duration).
Screen 5–10 high-impact studies for methodological weaknesses (e.g., incomplete characterization, small sample sizes) to define gaps .
Advanced Research Questions
Q. How can I resolve contradictory data on this compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies under standardized conditions (pH, temperature, solvent).
- Analytical Triangulation : Use kinetic assays (UV-Vis for degradation rates), NMR to track structural changes, and DFT calculations to model acid sensitivity.
- Meta-Analysis : Statistically compare published datasets (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., trace metal contaminants) .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).
- Error Analysis : Calculate IC₅₀/EC₅₀ values with 95% confidence intervals; assess goodness-of-fit (R², residual plots).
- Sensitivity Testing : Perform bootstrapping or Monte Carlo simulations to quantify uncertainty in potency estimates. Consult a statistician early to avoid overfitting .
Q. How can I ensure ethical rigor when designing in vitro studies involving this compound?
- Methodological Answer :
- Protocol Pre-Registration : Document hypotheses, endpoints, and analysis plans before experimentation to reduce bias.
- Blinding : Use coded samples during data collection/analysis to prevent observer bias.
- Replication : Include independent replicates (n ≥ 3) and negative/positive controls. Adhere to institutional guidelines for chemical safety and waste disposal .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR for reaction progress).
- Quality by Design (QbD) : Use response surface methodology (RSM) to define a design space for critical parameters (e.g., reagent equivalents, mixing efficiency).
- Stability Studies : Accelerated aging tests (40°C/75% RH) to identify degradation pathways and refine storage conditions .
Tables for Reference
| Parameter | Optimization Strategy | Validation Method |
|---|---|---|
| Reaction Temperature | Factorial design (25–60°C) | HPLC yield comparison |
| Solvent Polarity | Dielectric constant screening (DMF vs. DCM) | NMR monitoring of intermediates |
| Deprotection Efficiency | Kinetic analysis (TFA concentration vs. time) | LC-MS quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
